

4-Heptanone CAS number and molecular structure

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Compound of Interest

Compound Name: 4-Heptanone

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4-Heptanone: A Comprehensive Technical Guide

CAS Number: 123-19-3

Molecular Formula: C₇H₁₄O

This technical guide provides an in-depth overview of **4-Heptanone**, also known as dipropyl ketone, covering its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

4-Heptanone is a symmetrical ketone with a seven-carbon chain and a carbonyl group located at the fourth carbon position.^[1] Its structure is represented by the formula CH₃CH₂CH₂(C=O)CH₂CH₂CH₃.

Synonyms: Dipropyl ketone, Butyrone^[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Heptanone** is presented in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

Property	Value	Unit	Reference(s)
Molecular Weight	114.19	g/mol	[2]
Appearance	Colorless to light yellow liquid	-	[1][3]
Odor	Fruity, cheese-like, sweet	-	[4]
Melting Point	-33	°C	[2][3]
Boiling Point	145	°C	[2][3]
Density	0.817	g/mL at 20 °C	[5]
Flash Point	48	°C	[3]
Solubility in Water	4.6	g/L at 20 °C	[4]
Refractive Index	1.407-1.408	at 20 °C	[2]
Vapor Pressure	5	mmHg at 20 °C	[5]

Experimental Protocols

Synthesis of 4-Heptanone

A common and illustrative laboratory-scale synthesis of **4-Heptanone** involves the ketonization of n-butyric acid using iron powder. The following protocol is adapted from a well-established procedure.

Materials:

- n-Butyric acid
- Hydrogen-reduced iron powder
- 10% Sodium hydroxide solution
- Anhydrous sodium sulfate

- Nitrogen gas supply

Equipment:

- 1-liter round-bottom flask
- Reflux condenser
- Distillation apparatus
- Heating mantle
- Separatory funnel
- Erlenmeyer flask

Procedure:

- **Reaction Setup:** In a 1-liter round-bottom flask, combine 370 mL (4 moles) of n-butyric acid and 123 g (2.2 moles) of hydrogen-reduced iron powder.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours. It is important to be aware that foaming may occur, especially during the first hour of heating.
- **Distillation:** After the reflux period, arrange the apparatus for downward distillation while maintaining a nitrogen atmosphere. Heat the flask strongly to distill the crude product.
- **Work-up:** Wash the collected distillate with two 20 mL portions of 10% sodium hydroxide solution, followed by one 20 mL portion of water in a separatory funnel.
- **Drying and Final Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and then distill the final product to obtain pure **4-Heptanone**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Heptanone

This protocol outlines a method for the quantitative analysis of **4-Heptanone** in a biological matrix (urine) using headspace GC-MS. This method can be adapted for other sample types

with appropriate validation.[6]

Materials and Reagents:

- Helium (carrier gas)
- **4-Heptanone** standard solution
- Concentrated Hydrochloric Acid (HCl)
- Sample vials (2 mL)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler
- GC column suitable for volatile organic compounds (e.g., PoraBond Q)[2]

Sample Preparation:

- Acidification: Acidify urine samples by adding 30 μ L of concentrated HCl to 1 mL of the sample in a 2 mL GC vial.[6]
- Standard Preparation: Prepare a series of calibration standards by spiking a control matrix with known concentrations of **4-Heptanone**. [6]

GC-MS Parameters:

- Injection Mode: Headspace injection.
- Carrier Gas: Helium.
- Column: PoraBond Q (25 m x 0.32 mm, 5 μ m film thickness).[2]
- Ionization Mode: Electron Ionization (EI).
- Mass Analyzer: Quadrupole or equivalent.

- Quantification Ion: m/z 71.15^[6]
- Qualifier Ions: m/z 43.1 and m/z 114.15^[6]

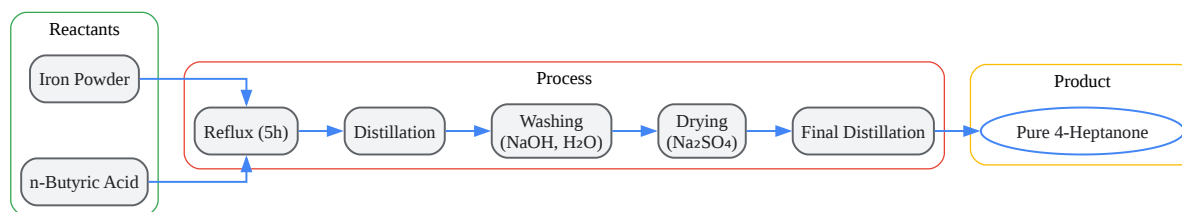
Procedure:

- Incubation: Place the sample vials in the headspace autosampler and incubate to allow volatile compounds to partition into the headspace.
- Injection: Automatically inject a specific volume of the headspace gas onto the GC column.
- Chromatographic Separation: Separate the components of the sample based on their volatility and interaction with the stationary phase of the GC column.
- Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the resulting ions are detected.
- Quantification: Identify **4-Heptanone** by its retention time and the presence of its characteristic ions. Quantify the concentration by comparing the peak area of the quantification ion to the calibration curve generated from the standards.^[6]

Visualizations

Synthesis Workflow of 4-Heptanone

The following diagram illustrates the key steps in the laboratory synthesis of **4-Heptanone** from n-butyric acid.



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Caption: Workflow for the synthesis of **4-Heptanone**.

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